molecular formula C15H14F3NO3S B2877745 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide CAS No. 1351616-07-3

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

Cat. No. B2877745
CAS RN: 1351616-07-3
M. Wt: 345.34
InChI Key: ZMVXVVMTFTWEQY-UHFFFAOYSA-N
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Description

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research for its unique properties and potential applications in various fields.

Scientific Research Applications

Antimalarial Drug Development

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide: derivatives have been synthesized with the aim of developing new antimalarial lead compounds. These derivatives were prepared with yields between 50% and 62%, and their structures were elucidated using various spectroscopic methods. A docking study based on sulfonamides previously used against malaria identified trifluoromethyl-substituted derivatives as promising lead compounds for new antimalarial drug development .

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of important chiral building blocks for pharmaceuticals. A novel amidase from Burkholderia phytofirmans was demonstrated to be capable of kinetic resolution of racemic mixtures to produce optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, which is a valuable chiral building block .

Biocatalysis

The amidase mentioned above, which is cobalt-dependent and thermostable, has shown potential for efficient biocatalytic synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. This process could be highly beneficial for producing enantiomerically pure compounds required in the pharmaceutical industry .

Fluoroalkylation of Activated Alkenes

A transition metal-free decarboxylative fluoroalkylation method has been developed using this compound. This approach provides an efficient way to construct valuable 1,1-dimethyl-2,2,2-trifluoroethyl substituted oxindoles, which are significant in medicinal chemistry .

properties

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3S/c16-15(17,18)14(20,12-7-3-1-4-8-12)11-19-23(21,22)13-9-5-2-6-10-13/h1-10,19-20H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVXVVMTFTWEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

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